molecular formula C12H16BNO3 B580671 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde CAS No. 1310404-20-6

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No.: B580671
CAS No.: 1310404-20-6
M. Wt: 233.074
InChI Key: QYYPSQCYZQLFIL-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (CAS 1310404-20-6) is a high-purity chemical compound with the molecular formula C12H16BNO3 and a molecular weight of 233.07 g/mol . This molecule integrates two highly valuable functional groups: a pinacol boronic ester and an aldehyde moiety on a pyridine ring, making it a versatile and crucial intermediate for Suzuki-Miyaura cross-coupling reactions . The boronic ester group enables efficient carbon-carbon bond formation with various organic halides, facilitating the construction of complex biaryl structures, which are foundational in medicinal chemistry and materials science. Concurrently, the formyl (aldehyde) group offers a reactive handle for further derivatization, including condensations to form imines or reductive amination to introduce amine functionalities, allowing for sophisticated molecular design and diversification in a single scaffold. Researchers value this compound for its role in synthesizing pharmaceutical intermediates and advanced materials. It must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the available safety data for proper handling guidelines, as this compound may pose health hazards and requires careful management in a laboratory setting .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-5-6-14-7-9(10)8-15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYPSQCYZQLFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678187
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-20-6
Record name 3-Pyridinecarboxaldehyde, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Halogenation of Nicotinaldehyde

The synthesis begins with halogenation at the 4-position of nicotinaldehyde. Fluorinated or brominated precursors are commonly used. For example, 2-fluoro-4-bromonicotinaldehyde reacts with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis.

Reaction Conditions :

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%)

  • Base : KOPh (1.5 equiv)

  • Solvent : Toluene

  • Temperature : 50°C

  • Time : 12–24 hours

  • Yield : 70–85%

Boronate Ester Installation

The halogenated intermediate undergoes Miyaura borylation. Key considerations include protecting the aldehyde group to prevent side reactions. Acetal protection (e.g., using ethylene glycol) is typical.

Optimized Protocol :

  • Protecting Agent : Trimethyl orthoformate (2 equiv)

  • Borylating Agent : B₂pin₂ (1.2 equiv)

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Solvent : 1,4-Dioxane

  • Temperature : 80°C

  • Deprotection : HCl (1M in H₂O)

  • Overall Yield : 65–78%

Suzuki-Miyaura Cross-Coupling

Substrate Scope and Limitations

This method leverages pre-functionalized boronic esters. For example, 4-bromonicotinaldehyde couples with pinacol borane via Pd catalysis.

Key Parameters :

ParameterValue
CatalystPd(OAc)₂/XPhos (3 mol%)
LigandSPhos (6 mol%)
SolventDME/H₂O (3:1)
Temperature90°C
Time2–4 hours
Yield82–89%

Advantages :

  • Tolerates electron-withdrawing groups (e.g., -CN, -NO₂).

  • Minimal aldehyde oxidation due to inert conditions.

Transition Metal-Catalyzed Direct Borylation

Iridium-Catalyzed C–H Activation

Ir complexes enable direct borylation of unfunctionalized nicotinaldehyde derivatives. This method avoids pre-halogenation.

Representative Procedure :

  • Catalyst : [Ir(COD)OMe]₂ (2 mol%)

  • Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine

  • Substrate : 4-H-nicotinaldehyde

  • Borylating Agent : B₂pin₂ (1.1 equiv)

  • Solvent : Cyclohexane

  • Temperature : 80°C

  • Yield : 60–72%

Limitations :

  • Requires excess substrate (5:1 substrate/B₂pin₂ ratio).

  • Limited to electron-rich arenes.

Specialized Methods

Photochemical Borylation

Au/TiO₂ nanoparticles catalyze β-borylation of conjugated aldehydes under UV light.

Conditions :

  • Catalyst : Au/TiO₂ (1 wt%)

  • Light Source : 365 nm LED

  • Solvent : MeCN

  • Time : 6 hours

  • Yield : 55–68%

Decarbonylative Borylation

Aryl anhydrides serve as substrates for Pd-catalyzed decarbonylative borylation.

Protocol :

  • Catalyst : Pd(OAc)₂/DPPB (6 mol%)

  • Solvent : 1,4-Dioxane

  • Temperature : 160°C

  • Yield : 74%

Solvent-Free Mechanochemical Synthesis

Ball milling enables solid-state borylation with minimal solvent.

Procedure :

  • Reagents : 4-Bromonicotinaldehyde (1 equiv), B₂pin₂ (1.1 equiv)

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Additive : KOAc (2 equiv)

  • Milling Time : 10 minutes

  • Yield : 88%

Advantages :

  • No degassing required.

  • Scalable to gram quantities.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Catalyst Load (mol%)
Two-Step Substitution65–7880245
Suzuki-Miyaura82–899033
Ir-Catalyzed C–H60–7280122
Photochemical55–68RT61 (Au)
Mechanochemical88RT0.172

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl or vinyl halides.

Major Products

    Oxidation: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid.

    Reduction: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinalcohol.

    Substitution: Various aryl or vinyl-substituted derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the nicotinaldehyde moiety.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde depends on its application. In cross-coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the nicotinaldehyde moiety. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final product .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues, highlighting differences in substituent positions, functional groups, and physicochemical properties:

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Position Functional Group Purity Key Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (Target) N/A* C₁₂H₁₆BNO₃ 241.08 4 Aldehyde 98% Cross-coupling; pharmaceutical intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde 848093-29-8 C₁₂H₁₆BNO₃ 241.08 5 Aldehyde 98% Suzuki-Miyaura reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile 579476-63-4 C₁₃H₁₆BNO₂ 229.08 4 Nitrile 97% Medicinal chemistry
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate 947249-44-7 C₁₃H₁₉BN₂O₄ 294.12 5 Ester, Amino 95% Antibiotic synthesis
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile 1346809-48-0 C₁₃H₁₈BN₃O₂ 259.11 5 Nitrile, Amino 95% Kinase inhibitor precursors

Reactivity in Cross-Coupling Reactions

The aldehyde group in the target compound introduces unique reactivity:

  • Protection Strategies : Aldehydes are prone to side reactions (e.g., oxidation or nucleophilic attacks), often necessitating protection (e.g., acetal formation) prior to coupling .

In contrast:

  • Nitrile-substituted analogues (e.g., CAS 579476-63-4) exhibit enhanced stability and are widely used in couplings without requiring protection .
  • Amino-substituted derivatives (e.g., CAS 1346809-48-0) show improved solubility in polar solvents, facilitating reactions under mild conditions .

Physicochemical Properties

  • Polarity : The aldehyde group increases polarity compared to nitrile or methyl ester analogues, impacting solubility (e.g., higher solubility in DMSO vs. chloroform) .
  • Thermal Stability : Boronate esters with electron-withdrawing groups (e.g., aldehyde, nitrile) exhibit lower thermal stability, decomposing above 150°C, whereas alkyl-substituted derivatives remain stable up to 200°C .

Pharmaceutical Intermediates

The target compound’s aldehyde group serves as a versatile handle for:

  • Condensation Reactions : Synthesis of imines or hydrazones for anticancer agent development .
  • Bioconjugation : Attachment to biomolecules (e.g., peptides) via Schiff base formation .

Limitations and Mitigations

  • Reactivity Constraints : The aldehyde’s sensitivity necessitates protection-deprotection strategies, adding synthetic steps .
  • Yield Optimization : Coupling reactions with 4-substituted pyridine boronates typically yield 60–75%, lower than 5- or 6-substituted isomers (80–90%) due to steric hindrance .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
CAS Number 1033752-94-1
Molecular Formula C14H16BNO3
Molecular Weight 257.09 g/mol
Appearance White to off-white powder
Purity ≥98%

The compound acts primarily through interactions with biological targets that are crucial in various cellular processes. The presence of the dioxaborolane moiety is significant for its ability to form reversible covalent bonds with biomolecules, which can lead to modulation of enzyme activities or receptor interactions.

  • Enzyme Inhibition : Initial studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : The nicotinaldehyde component may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuronal health.

Antiviral Properties

Recent research has highlighted the antiviral potential of derivatives of this compound against various viral infections. For instance, studies on similar oxadiazole derivatives have shown promising antiviral activity against Zika virus (ZIKV), suggesting a possible pathway for developing antiviral agents from related structures .

Anticancer Activity

The compound's structure allows it to engage in interactions that may inhibit cancer cell proliferation. Preliminary studies indicate that it could affect signaling pathways involved in cancer cell growth and metastasis.

Case Studies

  • Zika Virus Study : A study focused on the synthesis of oxadiazole derivatives identified compounds with significant antiviral activity against ZIKV. Although not directly tested on this compound, it sets a precedent for exploring similar compounds .
  • Cancer Research : Compounds with similar dioxaborolane structures have been evaluated for their anticancer properties. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines through caspase activation and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the core structure:

  • Substituent Variability : Changes in the substituents on the aromatic ring or the dioxaborolane moiety can enhance or diminish biological activity.
  • Optimization for Potency : Modifications aimed at improving solubility and bioavailability are crucial for enhancing therapeutic efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde, and how can its purity be optimized?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized nicotinaldehyde derivatives. For example:

  • Step 1: Bromination of nicotinaldehyde at the 4-position using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.
  • Step 2: Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., KOAc) .
    Purity Optimization:
  • Use column chromatography (hexane/EtOAC with 0.25% Et₃N to mitigate boronate decomposition) .
  • Recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures).
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm absence of regioisomers (e.g., 5-position byproducts) via ¹H NMR (distinct aldehyde proton at ~10 ppm) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • ¹¹B NMR: Confirms boronate formation (signal at δ ~30 ppm for dioxaborolane) .
  • ¹H/¹³C NMR: Aldehyde proton (~10 ppm) and aromatic protons (nicotinaldehyde ring) distinguish positional isomers (4- vs. 5-substitution) .
  • X-ray Crystallography: Resolves ambiguity in regiochemistry. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ for C₁₃H₁₆BNO₃ requires m/z 260.1294) .

Advanced: How can researchers address contradictions in reaction yields during Suzuki-Miyaura couplings involving this boronate?

Answer: Contradictions often arise from:

  • Catalyst Deactivation: Use rigorous ligand screening (e.g., SPhos or XPhos instead of PPh₃) to stabilize Pd(0) intermediates .
  • Substrate Purity: ≥95% purity (by HPLC) minimizes side reactions; residual Pd catalysts can be removed via Chelex resin .
  • Steric Effects: The aldehyde group may hinder coupling; protect it as an acetal during synthesis and deprotect post-reaction .
  • Solvent Optimization: Replace DMF with THF/toluene mixtures to reduce boronate hydrolysis .

Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations: Model the boronate’s Lewis acidity (Fukui indices) to assess nucleophilic attack feasibility at the boron center .
  • Molecular Orbital Analysis: Compare HOMO/LUMO energies of this compound with aryl halides to predict coupling efficiency (e.g., electron-deficient partners react faster) .
  • Docking Studies: Simulate Pd-ligand-substrate interactions to optimize catalyst design (e.g., bulky ligands for sterically hindered substrates) .

Advanced: How does the electronic nature of the nicotinaldehyde moiety influence its applications in materials science?

Answer:

  • Electron-Withdrawing Effect: The aldehyde and pyridine nitrogen enhance electron-deficient character, making the compound useful in:
    • Organic Electronics: As a building block for electron-transport layers in OLEDs (e.g., combined with triphenylamine donors) .
    • Metal-Organic Frameworks (MOFs): Coordinate with transition metals (e.g., Zn²⁺) via aldehyde and boron groups for porous materials .
  • Photophysical Tuning: Modify the aldehyde to ketone or ester groups to adjust absorption/emission properties .

Basic: What are the stability considerations for storing and handling this boronate?

Answer:

  • Storage: Amber glass vials at –20°C under inert gas (Ar/N₂) to prevent oxidation/hydrolysis .
  • Handling: Avoid protic solvents (e.g., MeOH, H₂O); use anhydrous THF or DCM for reactions .
  • Decomposition Signs: Precipitation (boric acid formation) or color change (yellow to brown); monitor via TLC or ¹¹B NMR .

Advanced: How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

Answer:

  • Aldehyde Protection: Convert to oxime or hydrazone derivatives to prevent nucleophilic attack during coupling .
  • Orthogonal Reactivity: Exploit the boronate for Suzuki couplings while using the aldehyde for condensation reactions (e.g., formation of imine-linked prodrugs) .
  • Click Chemistry: Post-functionalize via aldehyde-azide cycloaddition after coupling reactions .

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